molecular formula C37H39NO4 B1669820 Dapitant CAS No. 153438-49-4

Dapitant

Cat. No.: B1669820
CAS No.: 153438-49-4
M. Wt: 561.7 g/mol
InChI Key: CCIWVEMVBWEMCY-RCFOMQFPSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dapitant involves multiple steps, starting with the preparation of key intermediates. One common method involves the reaction of N, N’-dicyclohexylcarbodiimide with malonic acid to generate 1,3-dicyclohexylpyrimidine-2,4,6-triketone. This intermediate is then reacted with chloroformate under alkaline conditions to produce 1,3-dicyclohexyl-2,4,6-trioxohexahydropyrimidine-5-carboxylate. Finally, an ester ammonolysis reaction with glycine yields this compound .

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale preparation. The reaction conditions are carefully controlled to ensure high yield and purity. The use of cost-effective raw materials and efficient conversion of byproducts are key considerations in the industrial process .

Chemical Reactions Analysis

Types of Reactions

Dapitant undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs .

Scientific Research Applications

Mechanism of Action

Dapitant exerts its effects by inhibiting the binding of substance P to neurokinin 1 receptors. This blockade prevents the neurokinin-mediated effects, such as neurogenic inflammation and pain modulation. The compound’s high affinity for neurokinin 1 receptors makes it a promising therapeutic option for conditions involving substance P .

Comparison with Similar Compounds

Similar Compounds

    Aprepitant: Another neurokinin 1 receptor antagonist used to treat nausea and vomiting caused by chemotherapy.

    Fosaprepitant: A prodrug of aprepitant with similar therapeutic applications.

    Rolapitant: A long-acting neurokinin 1 receptor antagonist used for similar indications.

Uniqueness of Dapitant

This compound is unique due to its high potency and selectivity for neurokinin 1 receptors. It has shown greater efficacy in preclinical models compared to other similar compounds, making it a valuable candidate for further research and development .

Properties

CAS No.

153438-49-4

Molecular Formula

C37H39NO4

Molecular Weight

561.7 g/mol

IUPAC Name

(2S)-1-[(3aS,4S,7aS)-4-hydroxy-4-(2-methoxyphenyl)-7,7-diphenyl-1,3,3a,5,6,7a-hexahydroisoindol-2-yl]-2-(2-methoxyphenyl)propan-1-one

InChI

InChI=1S/C37H39NO4/c1-26(29-18-10-12-20-33(29)41-2)35(39)38-24-31-32(25-38)37(40,30-19-11-13-21-34(30)42-3)23-22-36(31,27-14-6-4-7-15-27)28-16-8-5-9-17-28/h4-21,26,31-32,40H,22-25H2,1-3H3/t26-,31-,32+,37+/m0/s1

InChI Key

CCIWVEMVBWEMCY-RCFOMQFPSA-N

Isomeric SMILES

C[C@@H](C1=CC=CC=C1OC)C(=O)N2C[C@@H]3[C@H](C2)C(CC[C@]3(C4=CC=CC=C4OC)O)(C5=CC=CC=C5)C6=CC=CC=C6

SMILES

CC(C1=CC=CC=C1OC)C(=O)N2CC3C(C2)C(CCC3(C4=CC=CC=C4)C5=CC=CC=C5)(C6=CC=CC=C6OC)O

Canonical SMILES

CC(C1=CC=CC=C1OC)C(=O)N2CC3C(C2)C(CCC3(C4=CC=CC=C4)C5=CC=CC=C5)(C6=CC=CC=C6OC)O

Appearance

white solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Dapitant
RPR 100893
RPR 103253
RPR-100893
RPR-103253

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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